One of the most promising research areas regarding taraxasterol acetate is its potential anti-inflammatory activity. Studies have shown that taraxasterol acetate may exhibit anti-inflammatory effects by:
Taraxasterol acetate, also known as taraxerol acetate, is a natural triterpenoid compound primarily derived from the common dandelion (Taraxacum officinale). It appears as a colorless or slightly yellow crystalline solid and has a distinct odor. This compound is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. Its molecular formula is C₃₂H₅₂O₂, with a molecular weight of 468.77 g/mol .
This compound exhibits notable biological activities, including:
The synthesis of taraxasterol acetate typically involves extraction from the dandelion plant. The general steps include:
Taraxasterol acetate has various applications in:
Research indicates that taraxasterol acetate interacts with various cellular pathways:
Taraxasterol acetate shares structural similarities with several other triterpenoids. Notable similar compounds include:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Taraxasterol | C₃₀H₅₀O | Anti-inflammatory, anticancer |
Taraxerol | C₃₀H₅₀O | Anti-inflammatory |
Oleanolic Acid | C₂₃H₃₈O₄ | Hepatoprotective, anti-inflammatory |
Ursolic Acid | C₂₃H₃₈O₄ | Antioxidant, anti-inflammatory |
While sharing structural characteristics with these compounds, taraxasterol acetate is unique due to its specific biological activities related to autophagy and its potential therapeutic applications in cancer treatment and inflammation management. Its natural origin from Taraxacum officinale further distinguishes it from synthetic triterpenoids .
Taraxasterol acetate possesses the molecular formula C₃₂H₅₂O₂ [1] [2]. The compound exhibits a molecular weight of 468.8 grams per mole according to computational analysis by PubChem [1] [2]. The exact mass has been determined as 468.396730897 daltons through mass spectrometric analysis [1]. The compound is classified as a triterpene acetate, representing a naturally occurring pentacyclic triterpenoid derivative [1] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₂H₅₂O₂ | [1] [2] |
Molecular Weight | 468.8 g/mol | [1] [2] |
Exact Mass | 468.396730897 Da | [1] |
Chemical Classification | Triterpene acetate | [1] [4] |
The structural configuration of taraxasterol acetate has been extensively characterized through advanced spectroscopic methods [7] [8]. The compound exists with the stereochemical designation (3β,18α,19α)-Urs-20(30)-en-3-yl acetate, indicating specific spatial arrangements of its substituent groups [3] [6]. X-ray crystallographic investigations have revealed that the pentacyclic structure adopts a slightly distorted boat conformation in ring E, contrary to the typical chair conformation observed in similar triterpenes [7] [8].
The International Union of Pure and Applied Chemistry name for taraxasterol acetate is [(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate [1]. The structural framework consists of a pentacyclic ursane skeleton with an acetate ester functional group attached at the C-3 position [7] [8]. The compound contains an exocyclic double bond between carbons 20 and 30, which contributes to its chemical reactivity and stability [8] [17].
Structural Feature | Description | Reference |
---|---|---|
Stereochemistry | (3β,18α,19α)-Urs-20(30)-en-3-yl acetate | [3] [6] |
Ring E Conformation | Slightly distorted boat | [7] [8] |
Exocyclic Double Bond | C-20/C-30 position | [8] [17] |
Functional Groups | Acetate ester at C-3 | [7] [8] |
Taraxasterol acetate exhibits distinctive physical properties that facilitate its identification and characterization [12] [24]. The compound demonstrates specific optical activity with a specific rotation of +85.0° when measured in chloroform solution [24]. The boiling point has been predicted through computational methods as 502.8 ± 19.0°C at 760 millimeters of mercury pressure [12] [24]. The compound exhibits a calculated density of 1.0 ± 0.1 grams per cubic centimeter [12] [24].
The flash point of taraxasterol acetate has been determined as 254.8 ± 9.0°C, indicating relatively high thermal stability [12] [24]. The compound appears as colorless needle crystals under standard conditions, with white powder form being commonly observed in purified samples [4] [34]. Solubility characteristics reveal that taraxasterol acetate is freely soluble in chloroform, soluble in ethanol and methanol, but insoluble in water [6] [31] [34].
Physical Property | Value | Reference |
---|---|---|
Specific Rotation | +85.0° (chloroform) | [24] |
Boiling Point | 502.8 ± 19.0°C at 760 mmHg | [12] [24] |
Density | 1.0 ± 0.1 g/cm³ | [12] [24] |
Flash Point | 254.8 ± 9.0°C | [12] [24] |
Appearance | Colorless needle crystals | [4] |
Solubility in Chloroform | Freely soluble | [6] [31] [34] |
Solubility in Water | Insoluble | [6] [31] [34] |
Nuclear magnetic resonance spectroscopy has provided comprehensive structural information for taraxasterol acetate through both proton and carbon-13 analyses [7] [13] [14]. The carbon-13 nuclear magnetic resonance spectrum reveals 32 distinct carbon signals, corresponding to the complete molecular framework [17]. Departmentless enhancement by polarization transfer experiments have confirmed the presence of 8 methyl groups, 11 methylene groups, 6 methine groups, and 7 quaternary carbons [17].
Significant carbon-13 chemical shifts include signals at δ 170.90 parts per million for the acetate carbonyl carbon, δ 150.81 parts per million for the exocyclic methylene carbon at C-30, and δ 109.43 parts per million for the quaternary carbon at C-20 [17]. The proton nuclear magnetic resonance spectrum displays characteristic signals for seven methyl groups in the region 0.82-0.99 parts per million [17]. Two broad singlets at 4.64 and 4.57 parts per million correspond to the exocyclic methylene protons, while a doublet of doublets at 4.45 parts per million represents the proton at C-3 adjacent to the acetate group [17].
Carbon-13 connectivity experiments using the incredible natural abundance double quantum transfer experiment technique have been employed to reassign spectral assignments, correcting ten previous errors in earlier publications [7] [18]. The acetate methyl group appears as a singlet at δ 2.05 parts per million in the proton spectrum, while the acetate carbonyl carbon resonates at δ 170.2 parts per million in the carbon-13 spectrum .
Nuclear Magnetic Resonance Feature | Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|
Acetate Carbonyl (¹³C) | 170.90 | Singlet | [17] |
Exocyclic C-30 (¹³C) | 150.81 | Singlet | [17] |
Quaternary C-20 (¹³C) | 109.43 | Singlet | [17] |
Acetate Methyl (¹H) | 2.05 | Singlet | |
H-3 (¹H) | 4.45 | Doublet of doublets | [17] |
Exocyclic Methylenes (¹H) | 4.64, 4.57 | Broad singlets | [17] |
Mass spectrometric analysis of taraxasterol acetate provides distinctive fragmentation patterns that facilitate structural confirmation [4] [17]. Electrospray ionization mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 469 corresponding to the protonated molecular ion [M+H]⁺ [4]. A characteristic fragment ion appears at mass-to-charge ratio 413.26, attributed to the loss of the acetate group ([M-CH₃COO]⁻) [17].
The mass spectrum displays additional diagnostic fragments that correspond to typical triterpene fragmentation pathways [17]. High-resolution mass spectrometry confirms the molecular formula through accurate mass determination, supporting the proposed structure [4]. The fragmentation pattern includes characteristic losses of methyl groups and ring fragmentations typical of pentacyclic triterpenes [17].
Mass Spectrometric Feature | Mass-to-Charge Ratio | Fragment Identity | Reference |
---|---|---|---|
Molecular Ion | 469 | [M+H]⁺ | [4] |
Base Peak Fragment | 413.26 | [M-CH₃COO]⁻ | [17] |
Exact Mass | 468.396730897 | Molecular ion | [1] |
Infrared spectroscopy of taraxasterol acetate reveals characteristic absorption bands that confirm the presence of specific functional groups [4] [17]. The most prominent absorption appears at 1733 wavenumbers, corresponding to the carbonyl stretch of the acetate ester group [4] [17]. An additional absorption band at 1454 wavenumbers indicates the presence of the carbon-carbon double bond within the molecular framework [4].
The spectrum displays characteristic bands associated with carbon-hydrogen stretching vibrations in the aliphatic region [17]. The acetate ester functional group produces additional absorption bands in the fingerprint region between 1300-1000 wavenumbers, corresponding to carbon-oxygen stretching vibrations [40]. The absence of broad hydroxyl absorption bands confirms the complete acetylation of the parent triterpene alcohol [4] [17].
Infrared Absorption | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
---|---|---|---|
Carbonyl Stretch | 1733 | Acetate C=O | [4] [17] |
Alkene Stretch | 1454 | C=C double bond | [4] |
Carbon-Oxygen Stretch | 1300-1000 | C-O acetate | [40] |
X-ray crystallographic analysis of the parent compound taraxasterol provides essential structural information applicable to taraxasterol acetate [7] [8]. Crystals of taraxasterol exist in an orthorhombic crystal system with space group P₂₁₂₁₂₁ [7] [8]. The unit cell parameters have been determined as a = 7.447(1) Angstroms, b = 17.637(2) Angstroms, and c = 22.269(4) Angstroms [7] [8].
The crystallographic investigation reveals a unit cell volume of 2925 cubic Angstroms with a calculated density of 1.07 grams per cubic centimeter for Z = 4 molecules per unit cell [7] [8]. The crystal structure confirms the unusual boat conformation of ring E, which differs from typical chair conformations observed in related triterpenes [7] [8]. This conformational preference results from severe steric interactions that would occur in the alternative chair form [7] [8].
Cambridge Crystallographic Data Centre number 238753 has been assigned to the crystal structure, providing permanent archival access to the three-dimensional atomic coordinates [1]. The crystallographic data demonstrates that the molecular conformation observed in the solid state closely resembles the solution conformation based on nuclear magnetic resonance coupling constant analysis [7] [8].
Crystallographic Parameter | Value | Reference |
---|---|---|
Crystal System | Orthorhombic | [7] [8] |
Space Group | P₂₁₂₁₂₁ | [7] [8] |
Unit Cell a | 7.447(1) Å | [7] [8] |
Unit Cell b | 17.637(2) Å | [7] [8] |
Unit Cell c | 22.269(4) Å | [7] [8] |
Unit Cell Volume | 2925 ų | [7] [8] |
Calculated Density | 1.07 g/cm³ | [7] [8] |
Cambridge Crystallographic Data Centre Number | 238753 | [1] |